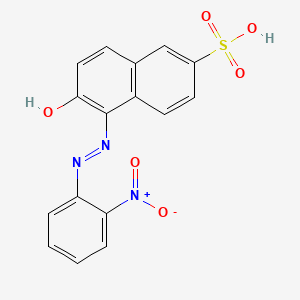
6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used in the synthesis of azo dyes, which are widely applied in various industries, including textiles and food. The compound’s structure features a naphthalene ring system substituted with hydroxy, nitrophenyl, and sulfonic acid groups, making it a versatile intermediate in dye chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid typically involves the diazotization of 2-nitroaniline followed by coupling with 6-hydroxynaphthalene-2-sulphonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The hydroxy and sulfonic acid groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine and nitrous acid.
Major Products
Oxidation: Formation of quinonoid derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid is extensively used in scientific research, particularly in the following areas:
Chemistry: As an intermediate in the synthesis of complex azo dyes.
Biology: Used in staining techniques for microscopy.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable azo bonds, which are responsible for its vibrant color properties. The molecular targets include various substrates in dye chemistry, where it acts as a coupling agent to form complex dye molecules. The pathways involved in its action include diazotization and coupling reactions, which are fundamental to the formation of azo dyes .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-5-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid: Similar in structure but with a sulphophenyl group instead of a nitrophenyl group.
2,6-Dihydroxynaphthalene: Lacks the azo and sulfonic acid groups but shares the naphthalene core.
2-Aminonaphthalene-6-sulfonic acid: Contains an amino group instead of the hydroxy group.
Uniqueness
6-Hydroxy-5-((2-nitrophenyl)azo)naphthalene-2-sulphonic acid is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. Its ability to form stable azo bonds and its vibrant color make it particularly valuable in dye chemistry .
Propiedades
Número CAS |
23222-13-1 |
|---|---|
Fórmula molecular |
C16H11N3O6S |
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
6-hydroxy-5-[(2-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H11N3O6S/c20-15-8-5-10-9-11(26(23,24)25)6-7-12(10)16(15)18-17-13-3-1-2-4-14(13)19(21)22/h1-9,20H,(H,23,24,25) |
Clave InChI |
GQRPVYIEDDNGDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



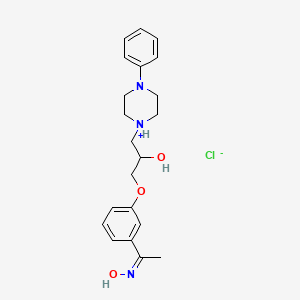
![N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154142.png)
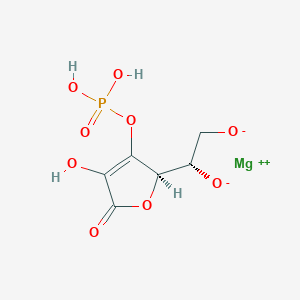
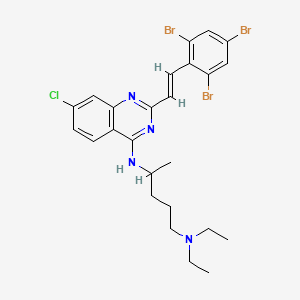
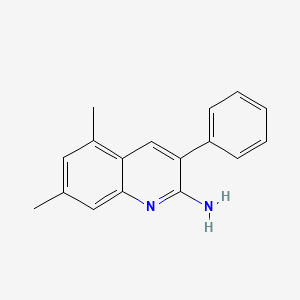
![N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14154199.png)
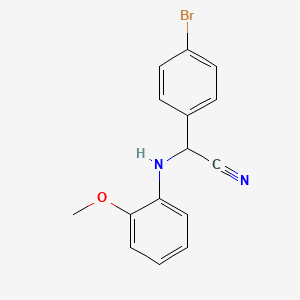
![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol](/img/structure/B14154208.png)
![4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide](/img/structure/B14154211.png)
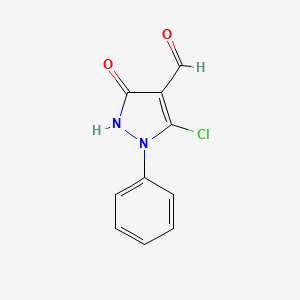
![1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14154222.png)
![2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol](/img/structure/B14154229.png)
![(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14154244.png)
